3-(2-Furoylamino)-3-phenylpropanoic acid
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Overview
Description
3-(2-Furoylamino)-3-phenylpropanoic acid is an organic compound that features a furan ring, an amide linkage, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoylamino)-3-phenylpropanoic acid typically involves the reaction of 2-furoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the furoyl chloride and the amino group of the 3-phenylpropanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-Furoylamino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Furoylamino)-3-phenylpropanoic acid involves its interaction with various molecular targets. The furan ring and amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The phenyl group can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furoylamino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group on the phenyl ring.
3-(2-Furoylamino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
3-(2-Furoylamino)-3-(4-nitrophenyl)propanoic acid: Features a nitro group on the phenyl ring.
Uniqueness
3-(2-Furoylamino)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, amide linkage, and phenyl group allows for diverse interactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
3-(furan-2-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(17)9-11(10-5-2-1-3-6-10)15-14(18)12-7-4-8-19-12/h1-8,11H,9H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXOXNLAORIRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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